molecular formula C18H13FN2O2 B3384037 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid CAS No. 519137-39-4

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No. B3384037
CAS RN: 519137-39-4
M. Wt: 308.3 g/mol
InChI Key: AYWXEYLKLHHKTH-DHZHZOJOSA-N
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Description

The compound “3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar fluorinated pyrazoles has been studied extensively. Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Chemical Reactions Analysis

The chemical reactions involving similar fluorinated pyrazoles have been explored. For instance, a collection of potent antimicrobials consisting of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles has been synthesized and tested for antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluorinated pyrazoles have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area of a similar compound, 3-(4-Fluorophenyl)propanoic acid, have been reported .

Mechanism of Action

The mechanism of action of similar fluorinated pyrazoles has been investigated. For example, some pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines . Furthermore, many pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Safety and Hazards

The safety and hazards of similar fluorinated pyrazoles have been evaluated. For instance, 4-(3-Fluorophenylcarbamoyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on similar fluorinated pyrazoles are promising. For instance, the synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXEYLKLHHKTH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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